molecular formula C31H27Cl2NO4 B4909917 2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4909917
M. Wt: 548.5 g/mol
InChI Key: JKQYKKCDQYBEDF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It belongs to the class of hexahydroquinoline derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The synthetic route typically starts with the preparation of the phenoxyethyl and dichlorophenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-Phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and other properties. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

2-phenoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27Cl2NO4/c1-19-27(31(36)38-16-15-37-22-11-6-3-7-12-22)28(23-13-8-14-24(32)30(23)33)29-25(34-19)17-21(18-26(29)35)20-9-4-2-5-10-20/h2-14,21,28,34H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQYKKCDQYBEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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